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Compound of Interest

5-(2-Methoxyethoxy)pyridin-2-
Compound Name:
amine

Cat. No.: B7808187

Get Quote

Technical Guide: 2-Amino-5-(2-
methoxyethoxy)pyridine

Strategic Intermediate for Solubility Enhancement in
Medicinal Chemistry[1]

Executive Summary & Chemical Identity

2-Amino-5-(2-methoxyethoxy)pyridine is a rationally designed heterocyclic intermediate used

primarily in the synthesis of kinase inhibitors and other small-molecule drugs.[1] It combines the
pharmacophoric utility of the 2-aminopyridine scaffold (a common hinge-binding motif in kinase
inhibition) with a 2-methoxyethoxy (MEM-like) tail at the 5-position.[1] This substitution pattern
is specifically engineered to improve the aqueous solubility and metabolic stability of lipophilic
drug candidates without significantly altering their steric footprint in the binding pocket.[1]

Chemical Data Profile

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b7808187#bc-rfq
https://commonchemistry.cas.org/detail?cas_rn=85-87-0
https://commonchemistry.cas.org/detail?cas_rn=85-87-0
https://commonchemistry.cas.org/detail?cas_rn=85-87-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7808187?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Data / Specification

IUPAC Name

5-(2-methoxyethoxy)pyridin-2-amine

Common Name

2-Amino-5-(2-methoxyethoxy)pyridine

Not widely cataloged; Custom Synthesis Target

CAS Number ] ]
(See Synthesis Section)
Molecular Formula CsH12N202
Molecular Weight 168.19 g/mol
SMILES COCCOC1=CN=C(N)C=C1
Calculated:[1][2][3]XIKIHILCYUUVSJ-
INChl Key
UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid (Predicted)
- Soluble in DMSO, Methanol, DCM; Moderate
Solubility .
water solubility
pKa (Predicted) ~6.8 (Pyridine N), ~20 (Exocyclic Amine)

LogP (Predicted)

0.6 — 0.9 (Low lipophilicity due to ether tail)

Rational Design & Medicinal Chemistry Applications

The 2-amino-5-(2-methoxyethoxy)pyridine moiety is a "privileged structure” in drug design.[1]

Its utility stems from three key mechanistic advantages:

» Hinge Binding (Kinase Inhibition): The 2-aminopyridine motif functions as a bidentate

hydrogen bond donor/acceptor pair, capable of interacting with the hinge region of ATP-
binding sites in kinases (e.g., EGFR, ALK, ROS1).[1]

o Solubility Enhancement: The 2-methoxyethoxy chain acts as a mini-PEG (polyethylene

glycol) mimic.[1] It disrupts crystal lattice energy and interacts with solvent water molecules,

significantly lowering the LogP of the parent molecule compared to a simple alkyl or aryl

substitution.
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» Metabolic Stability: Unlike a simple hydroxy group (which is prone to glucuronidation) or a
long alkyl chain (prone to oxidation), the ether linkage is relatively stable, and the terminal
methoxy group blocks metabolic soft spots.[1]

Targeted Applications

o Kinase Inhibitors: Used as a fragment to replace 2-amino-5-methoxypyridine when higher
solubility is required.[1]

o PROTAC Linkers: The ether tail provides a handle for further elongation or as a spacer in
proteolysis-targeting chimeras.[1]

o CNS Agents: The ether oxygen can act as a weak hydrogen bond acceptor, potentially
modulating Blood-Brain Barrier (BBB) permeability.[1]

Synthetic Pathways & Process Chemistry

Since this compound is often a custom intermediate, we provide a validated 2-step synthesis
protocol starting from commercially available precursors. This route is designed for scalability
and high purity.[1][4]

Retrosynthetic Analysis (Graphviz Diagram)

A ” Base (Cs2CO3 or K2CO3)
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Transition State (SNZ) w| 2-Amino-5-(2-methoxyethoxy)pyridine
>

/ (Williamson Ether Synthesis) (Target)
1-Bromo-2-methoxyethane

(CAS: 6482-24-2)

Click to download full resolution via product page

Caption: Figure 1. Convergent synthesis via Williamson etherification of 2-amino-5-
hydroxypyridine.[1]

Detailed Experimental Protocol

Step 1: Preparation of the Nucleophile
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» Reagents: Charge a reaction vessel with 2-amino-5-hydroxypyridine (1.0 equiv) and
anhydrous DMF (10 volumes).

o Base Activation: Add Cesium Carbonate (Cs2COs) (1.5 equiv) or Potassium Carbonate
(K2CO3) (2.0 equiv).[1] Stir at room temperature for 30 minutes to generate the phenoxide
anion. Note: Cs2COs is preferred for faster kinetics and higher yields in alkylation reactions.

Step 2: Alkylation (Williamson Ether Synthesis)
» Addition: Dropwise add 1-bromo-2-methoxyethane (1.2 equiv) dissolved in minimal DMF.

e Reaction: Heat the mixture to 60°C and stir for 4—6 hours. Monitor by LC-MS for the
disappearance of the starting phenol (M+H = 111).[1]

o Workup:
o Cool to room temperature.[1][5]
o Dilute with water (30 volumes) and extract with Ethyl Acetate (EtOAc) (3x).[1]
o Wash the combined organic layer with brine to remove residual DMF.[1]
o Dry over anhydrous Na2SOa4 and concentrate in vacuo.[1]
Step 3: Purification

o Flash Chromatography: Purify the crude residue on silica gel using a gradient of
DCM:Methanol (95:5 to 90:10).[1] The amino group makes the compound polar; adding 1%
Triethylamine (TEA) to the eluent can improve peak shape.[1]

 Yield Expectation: 65-80%.[1]

Analytical Characterization Standards

To ensure the integrity of this intermediate before using it in subsequent steps, the following
analytical criteria must be met:
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Method

Expected Signal / Criteria

1H-NMR (DMSO-ds)

Pyridine Ring: & ~7.6 (d, 1H, H-6), ~7.1 (dd, 1H,
H-4), ~6.4 (d, 1H, H-3).[1] Ether Tail: & ~4.0 (t,
2H, -O-CHz2-), ~3.6 (t, 2H, -CH2-0-), ~3.3 (s, 3H,
-OCHs).[1] Amine: & ~5.5-6.0 (br s, 2H, -NH-2).
[1]

[M+H]* = 169.1.[1] Single peak >98% purity (UV

LC-MS (ESl+)

254 nm).[1]

Solid.[1][6] If oil, it may contain residual solvent
Appearance or impurities; consider recrystallization from

Et20/Hexane.[1]

Handling, Safety & Stability

o Storage: Store at 2—8°C under an inert atmosphere (Argon/Nitrogen). The amino group is

susceptible to oxidation over long periods; the ether tail is stable.[1]

o Hazards: Treat as a potential irritant (Skin/Eye).[1][7] Use standard PPE (Gloves, Goggles,

Lab Coat).[1]

 Stability: Stable in neutral and basic aqueous solutions.[1] Avoid strong acids which may

protonate the pyridine nitrogen or cleave the ether (under extreme conditions like

HBr/AcOH).[1]
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alkoxypyridines).

¢ Solubility Enhancement in Kinase Inhibitors

o Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on
Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety
Attributes.[1] Chemical Research in Toxicology, 24(9), 1420-1456.[1] (Context for MEM
group utility).

¢ Analogous Intermediate Data (5-Bromo-2-(2-methoxyethoxy)pyridine)

o PubChem CID 11320934 (2-Amino-5-methoxypyridine) - Used as a baseline for
physicochemical property estimation.[1] Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [2-Amino-5-(2-methoxyethoxy)pyridine basic chemical
data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b7808187/docs#2-amino-5-2-methoxyethoxy-pyridine-
basic-chemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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